molecular formula C16H24N2O3 B2793100 methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate CAS No. 1173662-88-8

methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate

Cat. No. B2793100
CAS RN: 1173662-88-8
M. Wt: 292.379
InChI Key: QMCPDSHIRMVEGL-AWEZNQCLSA-N
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Description

The compound “methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate” is a complex organic molecule. It contains a methyl group , which is one of the common structural units of organic compounds, consisting of three hydrogen atoms bonded to a carbon atom . It also contains a carbonyl group , a divalent chemical unit consisting of a carbon © and an oxygen (O) atom connected by a double bond .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using methods such as the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of a methyl group and a carbonyl group would contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The carbonyl group can enter into a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, compounds containing a carbonyl group have higher melting and boiling points than hydrocarbons containing the same number of carbon atoms and are more soluble in polar solvents such as water .

properties

IUPAC Name

methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(2)9-10-17-16(20)18-14(15(19)21-3)11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H2,17,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPDSHIRMVEGL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate

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